3,5-dichloro-4-methoxy-N-(4-{[1,3]oxazolo[4,5-b]pyridin-2-yl}phenyl)benzamide
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Overview
Description
3,5-dichloro-4-methoxy-N-(4-{[1,3]oxazolo[4,5-b]pyridin-2-yl}phenyl)benzamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes dichloro, methoxy, and oxazolo-pyridinyl groups attached to a benzamide core. Its molecular formula is C20H13Cl2N3O3, and it has a molecular weight of 414.24 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dichloro-4-methoxy-N-(4-{[1,3]oxazolo[4,5-b]pyridin-2-yl}phenyl)benzamide typically involves multiple steps. One common method includes the following steps:
Formation of the Oxazolo-Pyridinyl Intermediate: The oxazolo-pyridinyl moiety is synthesized through a Diels–Alder reaction between a key intermediate and benzyl 1,2,3-triazine-5-carboxylate.
Coupling with Benzamide: The carboxylic acid intermediate is then coupled with a benzamide derivative under specific conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the synthesis generally involves large-scale reactions under controlled conditions to ensure high yield and purity. Techniques such as microwave irradiation and the use of specific catalysts may be employed to optimize the reaction .
Chemical Reactions Analysis
Types of Reactions
3,5-dichloro-4-methoxy-N-(4-{[1,3]oxazolo[4,5-b]pyridin-2-yl}phenyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the functional groups attached to the benzamide core.
Substitution: Halogen substitution reactions are common, where the chlorine atoms can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium carbonate and morpholine are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various derivatives with different functional groups .
Scientific Research Applications
3,5-dichloro-4-methoxy-N-(4-{[1,3]oxazolo[4,5-b]pyridin-2-yl}phenyl)benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,5-dichloro-4-methoxy-N-(4-{[1,3]oxazolo[4,5-b]pyridin-2-yl}phenyl)benzamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of microbial growth or reduction of inflammation .
Comparison with Similar Compounds
Similar Compounds
- N-(1-(benzo[d]thiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl)-N-(4-nitrophenylsulfonyl)benzamide
- N-(benzo[d]thiazol-2-yl)-1-(4-nitrophenylsulfonyl)pyrrolidine-2-carboxamide
Uniqueness
3,5-dichloro-4-methoxy-N-(4-{[1,3]oxazolo[4,5-b]pyridin-2-yl}phenyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its dichloro and methoxy groups, along with the oxazolo-pyridinyl moiety, make it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
3,5-dichloro-4-methoxy-N-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13Cl2N3O3/c1-27-17-14(21)9-12(10-15(17)22)19(26)24-13-6-4-11(5-7-13)20-25-18-16(28-20)3-2-8-23-18/h2-10H,1H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGDMXHODZWEPRJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1Cl)C(=O)NC2=CC=C(C=C2)C3=NC4=C(O3)C=CC=N4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13Cl2N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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